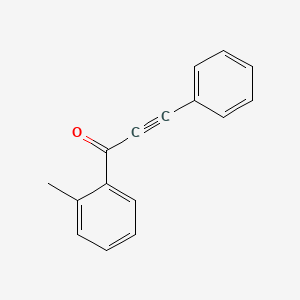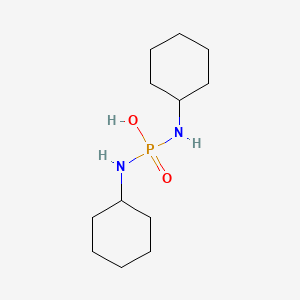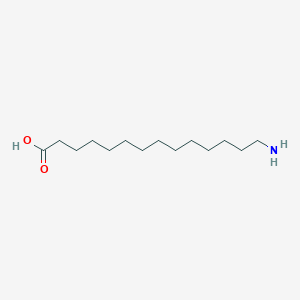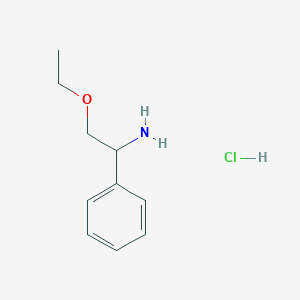
(S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
Vue d'ensemble
Description
(S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-L-phenylalanine anthranilamide, is a synthetic amino acid derivative used in scientific research. This compound has gained attention due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of (S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is not well understood. However, it is believed that this compound can interact with specific receptors or enzymes in the body, leading to a desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it can enhance the stability and solubility of peptides, improve their bioavailability, and increase their half-life in the body. Additionally, peptides containing this compound have been shown to exhibit enhanced binding affinity and selectivity towards their target receptors or enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid in lab experiments has several advantages. This compound can be easily synthesized using standard organic chemistry techniques and is readily available from commercial sources. Additionally, it can be incorporated into peptides using standard peptide synthesis protocols. However, the use of this compound in lab experiments also has some limitations. For example, the incorporation of this compound into peptides can alter their biological activity and specificity, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid in scientific research. One direction is the development of novel peptide-based drugs containing this compound for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Another direction is the exploration of the biological activity and mechanism of action of peptides containing this compound using advanced biochemical and biophysical techniques. Finally, the optimization of the synthesis and purification methods for this compound can also be a future direction to improve the yield and purity of this compound.
Applications De Recherche Scientifique
(S)-3-((2-Aminophenyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has been used in scientific research as a building block for the synthesis of peptide-based drugs. This compound can be incorporated into peptides to modify their physicochemical properties, such as solubility, stability, and bioavailability. Peptides containing this compound have been shown to exhibit improved pharmacokinetic profiles and enhanced therapeutic efficacy compared to their parent peptides.
Propriétés
IUPAC Name |
3-(2-aminoanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-11(12(18)19)8-16-10-7-5-4-6-9(10)15/h4-7,11,16H,8,15H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHIAIYIGMNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)



![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)



![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
